Acid Stability of Z-Protection Versus Boc-Protection in Cystine Derivatives
The benzyloxycarbonyl (Z) protecting group on (Z-Cys-OH)2 is stable under acidic conditions, unlike the tert-butyloxycarbonyl (Boc) group on (Boc-Cys-OH)2. This is a fundamental property that dictates the choice of building block in peptide synthesis. While direct, quantitative kinetic data for the cleavage of these specific dimers is not available, the class-level property is well-established: Boc groups are designed for removal with trifluoroacetic acid (TFA), whereas Z groups are removed by hydrogenolysis or strong acid (e.g., HBr/AcOH) . This difference allows (Z-Cys-OH)2 to be used in the presence of Boc-protected amino acids, whereas the converse is not true.
| Evidence Dimension | Protecting Group Stability to Acid |
|---|---|
| Target Compound Data | Stable to mild acid (e.g., TFA) |
| Comparator Or Baseline | (Boc-Cys-OH)2: Cleaved by TFA |
| Quantified Difference | Orthogonal deprotection profile |
| Conditions | Classical peptide synthesis deprotection conditions |
Why This Matters
This orthogonal stability profile is critical for researchers planning multi-step peptide syntheses involving both acid-labile and acid-stable protecting groups, as it prevents premature deprotection and ensures correct sequence assembly.
